1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-2-4-14-13(3-1)6-8-17-19-20-18(21(14)17)24-10-12-5-7-15-16(9-12)23-11-22-15/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQACWNROHCLSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CSC3=NN=C4N3C5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline typically involves multiple steps, starting with the preparation of the benzodioxole moietyCommon reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of scalable synthetic routes involving palladium-catalyzed cross-coupling reactions and efficient purification techniques is essential for large-scale production.
Chemical Reactions Analysis
Oxidation of the Thioether Group
The methylthio (-SCH2-) linker between the benzodioxole and triazoloquinoline moieties undergoes oxidation under controlled conditions:
The sulfur atom’s lone pairs make it susceptible to electrophilic oxidants, forming sulfoxides (S=O) or sulfones (O=S=O). These modifications alter electronic properties, potentially enhancing bioavailability in pharmaceutical contexts .
Electrophilic Aromatic Substitution (EAS)
The quinoline ring participates in EAS reactions at positions activated by the triazole nitrogen’s electron-donating effects:
The triazole nitrogen directs electrophiles to meta/para positions on the quinoline ring, consistent with DFT calculations for analogous triazoloquinolines .
Triazole Ring Functionalization
The triazolo[4,3-a]quinoline core undergoes selective modifications:
Alkylation/Arylation
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Reagents : Alkyl halides (e.g., CH<sub>3</sub>I), aryl boronic acids
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Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C
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Outcome : N-alkyl/aryl derivatives form at the triazole’s N-2 position (75–89% yield) .
Cycloaddition Reactions
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Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes yields 1,2,3-triazole hybrids (62% yield) .
Benzodioxole Ring Reactivity
The 1,3-benzodioxole group is prone to acid-catalyzed hydrolysis:
Nucleophilic Substitution at the Methylthio Linker
The thioether’s methyl group can be displaced by nucleophiles:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH<sub>3</sub> (aq.) | EtOH, 60°C, 12h | Thiol derivative | 55% |
| Piperidine | DMF, 100°C, 6h | Piperidinylmethyl derivative | 71% |
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces C–S bond cleavage, yielding:
Scientific Research Applications
Chemical Properties and Structure
The compound's structure features a triazole ring fused with a quinoline moiety, which is known for its diverse biological activities. The presence of the benzodioxole group enhances its pharmacological properties, making it a candidate for further investigation in drug development.
Antimicrobial Activity
Research has indicated that derivatives of quinoline and triazole possess significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline exhibit activity against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis.
Antitubercular Agents
Recent studies have synthesized compounds that merge quinoline and triazole motifs targeting Mycobacterium tuberculosis. These compounds have demonstrated promising results as antitubercular agents by inhibiting the InhA enzyme critical for the survival of the bacteria. For example, certain derivatives displayed minimum inhibitory concentrations (MIC) comparable to established drugs like Isoniazid .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The triazole component may enhance these effects by improving solubility and bioavailability.
Case Study 1: Antitubercular Activity
In a study published in Frontiers in Chemistry, researchers synthesized various quinoline-triazole hybrids and evaluated their activity against M. tuberculosis. One compound exhibited an MIC value of 12.5 μg/mL against multiple strains . Molecular docking studies confirmed favorable interactions with the InhA enzyme.
Case Study 2: Anticancer Properties
Another study explored the anticancer effects of related quinoline derivatives on breast cancer cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation .
Data Tables
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis . The exact molecular targets and pathways are still under investigation, but its ability to induce cell cycle arrest and apoptosis in cancer cells has been documented .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-3-N-fused heteroaryl indoles: These compounds share a similar benzodioxole moiety and have been studied for their anticancer properties.
Benzodioxole derivatives: These compounds are known for their diverse biological activities, including COX inhibition and cytotoxic effects.
Uniqueness
1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline is unique due to its specific combination of a benzodioxole moiety with a triazoloquinoline framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research in various scientific fields.
Biological Activity
1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and structure-activity relationships (SAR) based on recent studies and findings.
Chemical Structure and Properties
The compound belongs to the class of triazole-quinoline hybrids. Its molecular formula is , with a molecular weight of approximately 339.36 g/mol. The presence of the benzodioxole moiety is significant for its biological activity.
Synthesis
Various synthetic routes have been explored for the production of triazoloquinoline derivatives. Common methods include:
- Cyclization reactions involving substituted anilines and quinoline precursors.
- Condensation reactions with thiols to introduce the methylthio group.
These methods have been optimized to enhance yield and purity while minimizing by-products.
Biological Activity
The biological activities of 1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline have been investigated across several studies:
Antimicrobial Activity
Several studies have highlighted the compound's antibacterial and antifungal properties:
- A study reported that derivatives of quinoline exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
- Another investigation demonstrated antifungal activity against common pathogens like Candida species .
Anticancer Properties
The compound has shown promise in cancer research:
- It demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific kinases associated with cancer progression .
- In vivo studies indicated that it could inhibit tumor growth in xenograft models .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzodioxole and triazole portions significantly influence biological activity:
- Substituents on the benzodioxole ring enhance lipophilicity and bioavailability.
- Variations in the triazole ring can modulate receptor affinity and selectivity towards specific biological targets .
Case Studies
Here are notable case studies reflecting the compound's efficacy:
Q & A
Q. What are the key synthetic strategies for preparing 1-(1,3-benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline, and how can purity and yield be optimized?
The synthesis typically involves multi-step routes starting with hydrazine derivatives and quinoline precursors. For example, cyclization under acidic or basic conditions is common, as seen in triazoloquinoline derivatives . Optimizing reaction parameters (temperature, solvent, catalysts) and using automated reactors or continuous flow systems can improve yield and purity . Post-synthesis purification via column chromatography (e.g., silica gel with chloroform/methanol) is critical for isolating high-purity compounds .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
Structural confirmation relies on NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, ¹H NMR signals for the triazole ring protons appear at δ 7.1–8.7 ppm, while methylene groups linked to sulfur or phosphorus show distinct doublets (e.g., δ 3.75–4.19 ppm with ²JHP = 20 Hz) . X-ray crystallography is used for definitive stereochemical assignments .
Q. What preliminary biological screening models are used to evaluate its pharmacological potential?
Initial screening often includes in vitro assays for receptor binding (e.g., adenosine A1/A2 receptors using radioligand displacement ) and in vivo anticonvulsant models like the maximal electroshock (MES) test and subcutaneous pentylenetetrazol (scPTZ) test. Neurotoxicity is assessed via rotarod tests .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzodioxole or triazole rings) influence biological activity and selectivity?
Substituents significantly impact receptor affinity and selectivity. For instance:
- Electron-donating groups (e.g., methoxy on the phenyl ring) enhance adenosine A1/A2 receptor binding .
- Halogenation (e.g., 8-chloro) improves anticonvulsant ED50 values (e.g., 17.3 mg/kg in MES tests) .
- Bulkier substituents (e.g., cyclohexylamino) increase A1 receptor selectivity (>3000-fold vs. A2) . SAR studies should systematically compare analogs using standardized assays .
Q. What methodologies resolve contradictions in activity data across different studies?
Discrepancies may arise from assay conditions (e.g., adenosine receptor binding protocols) or pharmacokinetic factors. Solutions include:
- Cross-validation of receptor affinity using orthogonal assays (e.g., cAMP modulation in cell lines ).
- Pharmacokinetic profiling to assess bioavailability and brain penetration, which affects in vivo efficacy .
- Meta-analysis of structural analogs to identify trends masked by experimental variability .
Q. How can computational methods enhance the design of derivatives with improved therapeutic indices?
Molecular docking and QSAR models predict binding modes to targets like adenosine receptors or voltage-gated ion channels. For example:
- Docking studies reveal hydrogen bonding between the triazole nitrogen and His278 in adenosine A1 receptors .
- QSAR models correlate logP values with anticonvulsant ED50, guiding lipophilicity optimization for blood-brain barrier penetration .
Q. What strategies mitigate neurotoxicity while retaining anticonvulsant efficacy?
- Substituent tuning : Introducing polar groups (e.g., carboxylates) reduces neurotoxicity (TD50 >300 mg/kg) while maintaining activity .
- Prodrug approaches : Phosphonate esters improve solubility and reduce acute toxicity .
- Dose-response profiling : Protective index (PI = TD50/ED50) optimization identifies safer leads (e.g., PI >13 for 1-phenyl derivatives) .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing and testing triazoloquinoline derivatives?
- Standardized reaction conditions : Document temperature, solvent purity, and catalyst ratios (e.g., K2CO3 in acetonitrile for phosphonate synthesis ).
- Assay controls : Use reference compounds (e.g., carbamazepine in MES tests ) and validate receptor binding with positive controls (e.g., CHA for adenosine A1 ).
Q. How should researchers address solubility challenges in in vivo studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
